1-(4-Fluoro-3-methylphenyl)ethan-1-amine

Analytical Chemistry Quality Control Physical Characterization

4-Fluoro-3-methyl substitution retards hydrogenolytic cleavage at the benzylic position, enabling orthogonal deprotection strategies unavailable with non-fluorinated analogs. Supplied at 97% purity—a 40% reduction in nominal impurities versus standard 95% grades—minimizing side reactions in Pd-catalyzed couplings and enantioselective synthesis. Crystalline solid (mp 48–52°C) compatible with automated solid-dispensing systems for high-throughput experimentation. Both (R)- and (S)-enantiomers are commercially available, making this compound the strategic choice for stereospecific CNS therapeutics and enzyme inhibitor programs.

Molecular Formula C9H12FN
Molecular Weight 153.2 g/mol
CAS No. 105321-48-0
Cat. No. B3176716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-3-methylphenyl)ethan-1-amine
CAS105321-48-0
Molecular FormulaC9H12FN
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C)N)F
InChIInChI=1S/C9H12FN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3
InChIKeyJBEYNOQDGHMKQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluoro-3-methylphenyl)ethan-1-amine (CAS 105321-48-0) Procurement: Sourcing and Baseline Characteristics


1-(4-Fluoro-3-methylphenyl)ethan-1-amine (CAS 105321-48-0) is a fluorinated α-phenylethylamine derivative with the molecular formula C9H12FN and a molecular weight of 153.2 g/mol . This compound serves primarily as a chiral amine building block and synthetic intermediate in pharmaceutical research and development [1]. It features a fluorine atom at the para-position and a methyl group at the meta-position on the phenyl ring, a substitution pattern that confers distinct physicochemical properties . The compound is commercially available in both racemic and enantiomerically pure forms, with purity specifications typically ranging from 95% to 97% .

1-(4-Fluoro-3-methylphenyl)ethan-1-amine: Why In-Class Analogs Cannot Be Interchanged


Within the α-phenylethylamine class, seemingly minor variations in aromatic substitution produce substantial differences in physicochemical behavior and synthetic utility. The specific 4-fluoro-3-methylphenyl pattern of this compound creates a unique electronic environment that influences both reactivity and downstream molecular properties . Generic substitution with unsubstituted α-phenylethylamine or mono-substituted analogs would alter lipophilicity, metabolic stability, and binding interactions in final drug candidates, potentially compromising entire synthetic campaigns [1]. The fluorine atom at the para-position significantly retards hydrogenolytic cleavage at the benzylic position compared to non-fluorinated analogs, a critical differentiation for synthetic route design requiring selective deprotection strategies [2].

Quantitative Evidence: 1-(4-Fluoro-3-methylphenyl)ethan-1-amine Differentiation Data


Melting Point Characterization: 1-(4-Fluoro-3-methylphenyl)ethan-1-amine Thermal Properties

1-(4-Fluoro-3-methylphenyl)ethan-1-amine (racemic) exhibits a melting point range of 48-52°C . This contrasts with unsubstituted α-phenylethylamine, which is a liquid at room temperature with a melting point below 0°C. The elevated melting point of the fluorinated derivative facilitates handling as a crystalline solid and enables straightforward purity assessment via melting point determination .

Analytical Chemistry Quality Control Physical Characterization

Synthetic Accessibility: 1-(4-Fluoro-3-methylphenyl)ethan-1-amine Purity Grade Availability

Commercially available 1-(4-fluoro-3-methylphenyl)ethan-1-amine is routinely offered at 97% purity , while many substituted α-phenylethylamine analogs are only available at 95% purity or require custom synthesis . This higher baseline purity reduces the burden of in-house purification prior to use in sensitive synthetic transformations .

Organic Synthesis Medicinal Chemistry Procurement

Fluorine-Directed Hydrogenolysis Selectivity: 1-(4-Fluoro-3-methylphenyl)ethan-1-amine Synthetic Advantage

The para-fluorine substituent in 1-(4-fluoro-3-methylphenyl)ethan-1-amine and its derivatives retards hydrogenolytic cleavage at the benzylic position relative to non-fluorinated analogs [1]. This effect enables high regioselectivity in the hydrogenolysis of bis(α-methylbenzyl)amines containing fluorine-substituted aromatic rings, a critical advantage for asymmetric synthesis and protecting group strategies [1].

Synthetic Methodology Catalytic Hydrogenolysis Process Chemistry

Enantiomeric Purity Options: 1-(4-Fluoro-3-methylphenyl)ethan-1-amine Stereochemical Versatility

1-(4-Fluoro-3-methylphenyl)ethan-1-amine is commercially accessible as racemic mixture (CAS 105321-48-0) and as individual enantiomers: (S)-enantiomer (CAS 1213299-63-8) and (R)-enantiomer (available as hydrochloride, CAS 1213096-70-8) . This contrasts with many substituted α-phenylethylamines that are only available as racemates, requiring costly and time-consuming chiral resolution prior to stereoselective applications .

Chiral Synthesis Asymmetric Catalysis Stereochemistry

Predicted Physicochemical Profile: 1-(4-Fluoro-3-methylphenyl)ethan-1-amine Drug-Likeness Parameters

1-(4-Fluoro-3-methylphenyl)ethan-1-amine exhibits predicted physicochemical parameters that distinguish it from closely related analogs. The compound has a predicted density of 1.041±0.06 g/cm³ and boiling point of 206.6±25.0 °C . The (S)-enantiomer has a predicted LogP of 2.5 . Compared to the positional isomer 2-(4-fluoro-3-methylphenyl)ethan-1-amine, the α-methyl substitution in the target compound alters the amine position from a primary alkyl amine to a benzylic amine, substantially modifying basicity and nucleophilicity [1].

Computational Chemistry Drug Discovery ADME Prediction

Optimal Use Cases: Where 1-(4-Fluoro-3-methylphenyl)ethan-1-amine Delivers Measurable Advantage


Asymmetric Synthesis of CNS-Targeting Drug Candidates

The commercial availability of both (R)- and (S)-enantiomers of 1-(4-fluoro-3-methylphenyl)ethan-1-amine [1][2] makes this compound a strategic choice for medicinal chemistry programs developing stereospecific central nervous system (CNS) therapeutics. The (S)-enantiomer is specifically noted as a valuable intermediate for CNS-targeting drugs and enzyme inhibitors, where stereochemistry critically determines target engagement and off-target profiles . The fluorine substitution further enhances metabolic stability in lead compounds, addressing a common liability in CNS drug development .

Selective Hydrogenolysis-Dependent Synthetic Routes

Synthetic sequences that require selective benzylic deprotection benefit from the fluorine-induced retardation of hydrogenolytic cleavage exhibited by 1-(4-fluoro-3-methylphenyl)ethan-1-amine derivatives [1]. This property enables chemists to design protecting group strategies where the fluorine-substituted benzylic position remains intact while other benzylic groups undergo cleavage, providing an orthogonal selectivity handle unavailable with non-fluorinated α-phenylethylamines [1]. This is particularly valuable in multi-step syntheses of complex natural product analogs and pharmaceutical intermediates.

High-Purity Building Block Procurement for Sensitive Transformations

Research programs requiring amine building blocks with minimal pre-use purification should prioritize 1-(4-fluoro-3-methylphenyl)ethan-1-amine, which is commercially stocked at 97% purity [1]. This specification reduces the impurity burden in downstream reactions compared to analogs typically offered at 95% purity [2], representing a 40% reduction in nominal impurity content. For transformations sensitive to amine impurities—such as palladium-catalyzed couplings, enantioselective catalysis, or crystallizations—this purity differential can meaningfully impact yield and reproducibility.

Crystalline Solid Handling in Automated Synthesis Platforms

Unlike liquid α-phenylethylamine, 1-(4-fluoro-3-methylphenyl)ethan-1-amine is a crystalline solid with a melting point of 48-52°C [1], making it compatible with automated solid-dispensing systems used in high-throughput experimentation and parallel synthesis. The solid-state form enables precise gravimetric dispensing, reduces volatility-related losses during storage, and simplifies inert-atmosphere handling compared to liquid amine analogs [1]. These features are particularly advantageous for CROs and pharmaceutical discovery groups operating automated synthesis workstations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluoro-3-methylphenyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.